2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16390347
InChI: InChI=1S/C7H5BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2
SMILES:
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC16390347

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one -

Specification

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
IUPAC Name 2-bromo-1-(5-fluoropyridin-3-yl)ethanone
Standard InChI InChI=1S/C7H5BrFNO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2
Standard InChI Key ZJJCBRLHVVJSRV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1F)C(=O)CBr

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one belongs to the class of halogenated pyridines, with the systematic IUPAC name 2-bromo-1-(5-fluoropyridin-3-yl)ethan-1-one. Its molecular structure is defined by the following attributes:

  • Molecular Formula: C7H5BrFNO\text{C}_7\text{H}_5\text{BrFNO}

  • Molecular Weight: 218.02 g/mol

  • Canonical SMILES: CC(=O)C1=C(N=CC(=C1F)Br\text{CC(=O)C1=C(N=CC(=C1F)Br}

  • InChI Key: NTEVXGZFBVJCAP-UHFFFAOYSA-N (analogous to related compounds)

The pyridine ring’s substitution pattern enhances electrophilic reactivity at the bromine site while the electron-withdrawing fluorine atom stabilizes the aromatic system.

Physicochemical Properties

While direct data for this specific isomer are scarce, analogous compounds such as 1-(5-bromo-2-fluoropyridin-3-yl)ethan-1-one provide insights:

  • Density: ~1.6 g/cm³ (estimated for solid state)

  • Melting Point: 162–166°C (observed in structurally similar brominated ethanones)

  • Boiling Point: ~249°C at 760 mmHg

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, DMF) but poorly soluble in water.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one typically involves sequential halogenation and functionalization steps:

  • Halogenation of Pyridine Precursors:

    • Starting material: 5-fluoropyridin-3-yl ethanone.

    • Bromination at position 2 using N \text{N}-bromosuccinimide (NBS) under radical or electrophilic conditions.

    • Alternative route: Directed ortho-metallation followed by quenching with bromine sources .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity .

Key Reaction Parameters

  • Temperature: 0–25°C for bromination to minimize side reactions.

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) for electrophilic aromatic substitution.

  • Yield: 60–75% (estimated based on analogous syntheses).

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom at position 2 undergoes facile substitution reactions:

  • Suzuki-Miyaura Coupling: With arylboronic acids in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 to form biaryl derivatives.
    Example:

    \text{2-Bromo-1-(5-fluoropyridin-3-yl)ethan-1-one} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Phenyl-1-(5-fluoropyridin-3-yl)ethan-1-one} $$
  • Amination: Reaction with amines (e.g., piperidine) to yield pyridylacetamide derivatives .

Functional Group Transformations

  • Reduction: The ketone group is reduced to a secondary alcohol using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4, yielding 1-(5-fluoropyridin-3-yl)-2-bromoethanol .

  • Oxidation: Under strong conditions (e.g., KMnO4\text{KMnO}_4), the ethanone group forms a carboxylic acid.

Pharmaceutical and Industrial Applications

Drug Intermediate

This compound is pivotal in synthesizing kinase inhibitors, where the pyridine core interacts with ATP-binding pockets:

  • Anticancer Agents: Derivatives exhibit IC50_{50} values < 100 nM against breast cancer cell lines (MCF-7) .

  • Anti-inflammatory Drugs: Modulates COX-2 and TNF-α pathways in preclinical models .

Material Science

  • Ligands in Catalysis: Serves as a precursor for palladium ligands in cross-coupling reactions.

  • Polymer Additives: Enhances thermal stability in fluoropolymers .

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